

commercial availability of enantiopure (S)-Morpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-Morpholine-2-carboxylic acid

Cat. No.: B117986

[Get Quote](#)

An In-depth Technical Guide to the Commercial Availability of Enantiopure (S)-Morpholine-2-carboxylic Acid

For researchers, scientists, and drug development professionals, securing a reliable supply of high-purity chiral building blocks is a critical first step in the synthesis of novel chemical entities. **(S)-Morpholine-2-carboxylic acid** is a versatile heterocyclic compound utilized as a key intermediate in medicinal chemistry and drug discovery. This technical guide provides a detailed overview of its commercial availability, along with methodologies for its synthesis and enantiomeric purity analysis.

Commercial Availability

Enantiopure **(S)-Morpholine-2-carboxylic acid** and its common derivatives, such as the hydrochloride salt and N-Boc protected forms, are available from a variety of chemical suppliers. The availability, purity, and packaging can vary, and it is often sold as the hydrochloride salt to improve stability and handling. Below is a summary of offerings from several vendors.

Table 1: Commercial Suppliers of **(S)-Morpholine-2-carboxylic acid** and its Hydrochloride Salt

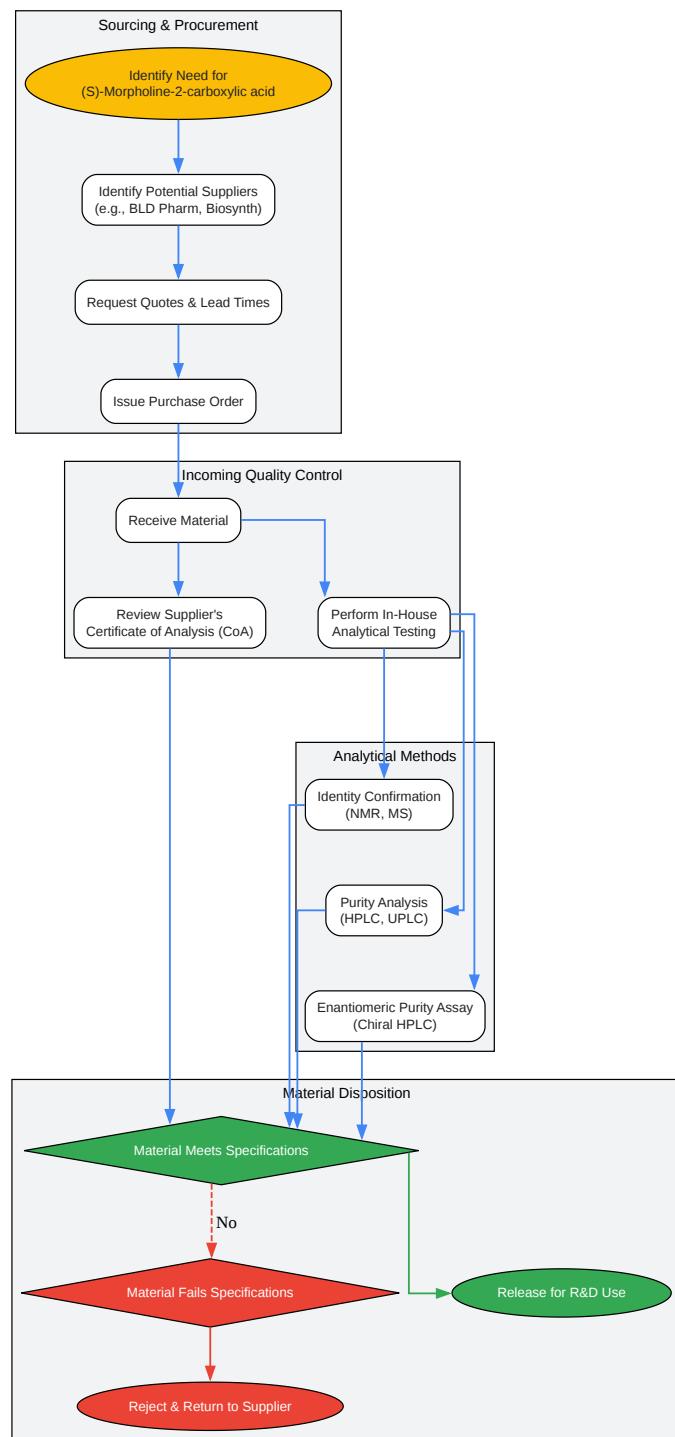

Supplier	Product Name	CAS Number	Purity	Available Quantities
Aladdin Scientific	(S)-Morpholine-2-carboxylic acid hydrochloride	1439373-55-3	min 95%	100 mg [1]
BLD Pharm	(S)-Morpholine-2-carboxylic acid hydrochloride	1439373-55-3	N/A	N/A [2]
Biosynth	(S)-Morpholine-2-carboxylic acid hydrochloride	1439373-55-3	N/A	N/A
ChemicalBook	(S)-morpholine-2-carboxylic acid	154731-81-4	N/A	N/A [3]

Table 2: Commercial Suppliers of N-Protected **(S)-Morpholine-2-carboxylic acid** Derivatives

Supplier	Product Name	CAS Number	Purity	Available Quantities & Price
Cenmed	(S)-4-Boc-Morpholine-2-carboxylic acid	N/A	0.95	N/A (Price: \$35.69) [4]
Sigma-Aldrich	N-Boc-morpholine-2-carboxylic acid	189321-66-2	97%	N/A
Apollo	(2S)-Morpholine-2-carboxylic acid, N-BOC protected	868689-63-8	N/A	100mg (£15.00) to 100g (£1,101.00) [5]
BenchChem	(R)-4-((Benzyl)carbonyl)morpholine-2-carboxylic acid	N/A	N/A	N/A [6]

Procurement and Quality Control Workflow

A systematic approach to procuring and verifying the quality of chiral starting materials is essential. The following diagram illustrates a typical workflow for obtaining and qualifying enantiopure **(S)-Morpholine-2-carboxylic acid** for use in a research or development setting.

[Click to download full resolution via product page](#)

Caption: Procurement and Quality Control Workflow for Chiral Building Blocks.

Experimental Protocols

General Synthetic Strategy

The synthesis of enantiopure morpholine derivatives often relies on enantioselective methods to establish the desired stereocenter. One common approach involves the enzymatic resolution of a racemic intermediate. For instance, a racemic ester, such as n-butyl 4-benzylmorpholine-2-carboxylate, can be subjected to a highly specific enzyme-catalyzed resolution to isolate the desired enantiomer[7].

An alternative strategy involves starting with an enantiomerically pure precursor, such as a natural α -amino acid, to construct the morpholine ring[8]. Protecting group chemistry is crucial in these syntheses. The morpholine nitrogen is typically protected, for example with a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group, to prevent side reactions and allow for selective modification at other positions of the molecule[6].

Methodologies for Enantiomeric Purity Determination

Ensuring the enantiomeric excess (e.e.) of **(S)-Morpholine-2-carboxylic acid** is paramount for its use in pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

1. Indirect Chiral HPLC via Diastereomer Formation

This widely used method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard (non-chiral) stationary phase, such as C18.

- Principle: The carboxylic acid moiety of both (S)- and (R)-Morpholine-2-carboxylic acid is reacted with a single enantiomer of a chiral reagent (e.g., a chiral amine) to form a pair of diastereomeric amides.
- Sample Derivatization Protocol (General):

- Dissolve a known quantity of the morpholine-2-carboxylic acid sample in an appropriate aprotic solvent (e.g., acetonitrile or dichloromethane).
- Add a chiral derivatizing agent (e.g., (1R,2R)-(-)-1-(4-nitrophenyl)-2-amino-1,3-propanediol) and a coupling agent (e.g., dicyclohexylcarbodiimide)[\[9\]](#).
- Allow the reaction to proceed to completion at room temperature or with gentle heating.
- Quench the reaction and prepare the sample for HPLC injection by dilution in the mobile phase.

- Chromatographic Conditions:
 - Column: Standard reverse-phase C18 column.
 - Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact composition must be optimized to achieve baseline separation of the diastereomeric peaks.
 - Detection: UV/Vis detector set to a wavelength where the derivatized molecule has strong absorbance (e.g., 290 nm for certain fluoroquinolones)[\[10\]](#).
 - Quantification: The enantiomeric purity is calculated from the relative peak areas of the two separated diastereomers.

2. Direct Chiral HPLC using a Chiral Stationary Phase (CSP)

Direct methods are often preferred for their simplicity as they do not require derivatization. The separation occurs due to differential interactions between the enantiomers and the chiral stationary phase.

- Principle: The enantiomers form transient, diastereomeric complexes with the chiral selector immobilized on the stationary phase. The difference in the stability of these complexes leads to different retention times[\[11\]](#).
- Chromatographic Conditions:

- Column: A commercially available Chiral Stationary Phase (CSP). Cinchona alkaloid-derived CSPs (e.g., Chiralpak QD-AX) have proven effective for the separation of chiral 2-hydroxycarboxylic acids and may be applicable here[12].
- Mobile Phase: The mobile phase composition is highly dependent on the CSP used and can range from normal-phase (e.g., hexane/isopropanol) to polar organic or reversed-phase conditions.
- Detection: UV/Vis or Mass Spectrometry (MS).
- Method Development: Screening various CSPs and mobile phases is typically required to find the optimal conditions for baseline resolution.

The selection of a suitable analytical method is crucial for the quality control of **(S)-Morpholine-2-carboxylic acid**, ensuring its suitability for the rigorous demands of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. 1439373-55-3|(S)-Morpholine-2-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]
- 3. (S)-morpholine-2-carboxylic acid | 154731-81-4 [chemicalbook.com]
- 4. cenmed.com [cenmed.com]
- 5. 868689-63-8 Cas No. | (2S)-Morpholine-2-carboxylic acid, N-BOC protected | Apollo [store.apolloscientific.co.uk]
- 6. (R)-4-((Benzyl)carbonyl)morpholine-2-carboxylic acid | Benchchem [benchchem.com]
- 7. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]

- 9. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 12. Chiral separation of disease biomarkers with 2-hydroxycarboxylic acid structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [commercial availability of enantiopure (S)-Morpholine-2-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b117986#commercial-availability-of-enantiopure-s-morpholine-2-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com